molecular formula C9H8FN B1343137 4-Fluoro-7-methyl-1H-indole CAS No. 313337-32-5

4-Fluoro-7-methyl-1H-indole

Cat. No. B1343137
M. Wt: 149.16 g/mol
InChI Key: HQIRUGMHWJZMJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in several papers. For instance, an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is described, starting from indole and proceeding through a five-step process with a 46% yield . Another paper details the synthesis of a pyrimido[5,4-b]indol-4-one derivative, which is a biologically active molecule, crystallized from acetonitrile . Additionally, the synthesis of fluorescent indole derivatives from β-brominated dehydroamino acids and arylboronic acids is reported, involving a Suzuki-Miyaura cross-coupling reaction and a metal-assisted C–N intramolecular cyclisation . These methods could potentially be adapted for the synthesis of "4-Fluoro-7-methyl-1H-indole."

Molecular Structure Analysis

The molecular structure of indole derivatives is explored in several studies. The X-ray crystal structure of an indole derivative reveals a monoclinic P21/n space group, providing detailed information about the spatial arrangement of the molecule . Another study reports the crystal structure of an azetidin-2-one derivative, crystallizing in the monoclinic space group C2/c, with absolute cis configuration . These findings suggest that "4-Fluoro-7-methyl-1H-indole" would also have a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The papers do not provide specific reactions for "4-Fluoro-7-methyl-1H-indole," but they do discuss reactions involving other indole derivatives. For example, the synthesis of oxazol-5(4H)-one derivatives involves the condensation of various reagents in the presence of nickel ferrite nanoparticles . The reactivity of indole derivatives with fluoride anions is also studied, indicating that certain indole compounds can show significant spectral changes upon interaction with specific anions . These studies suggest that "4-Fluoro-7-methyl-1H-indole" may also participate in various chemical reactions, potentially leading to new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are highlighted in the context of their photophysical studies and biological activities. The fluorescent indole derivatives exhibit high fluorescence quantum yields and solvent sensitivity, which could be relevant for "4-Fluoro-7-methyl-1H-indole" if it shares similar photophysical properties . The biological activity of indole derivatives is also of interest, with one compound showing inhibitory activity against Hepatitis B virus , and others being evaluated for antioxidant and antimicrobial activities . These properties are crucial for understanding the potential applications of "4-Fluoro-7-methyl-1H-indole" in various fields, including medicine and materials science.

Scientific Research Applications

HIV-1 Inhibition

4-Fluoro derivatives of indoles have shown effectiveness in interfering with the HIV surface protein gp120's interaction with the host cell receptor CD4, which is crucial in HIV-1 inhibition. For example, a study by Wang et al. (2003) demonstrated that a 4-fluoro derivative exhibited enhanced potency and bioavailability when administered orally, highlighting its potential in HIV-1 treatment (Wang et al., 2003).

Antimicrobial and Antioxidant Properties

Indole derivatives, including 4-fluoro variants, have been synthesized for their antimicrobial and antioxidant activities. A study by Rao et al. (2019) synthesized several 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives and found them to exhibit significant antimicrobial and antioxidant properties (Rao et al., 2019).

Synthesis of Key Intermediates for HIV Treatment

The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, as detailed by Mayes et al. (2010), provides a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This synthesis method offers a safer and more efficient approach compared to traditional methods (Mayes et al., 2010).

Anticancer Potential

Research into indole-thiazolidinone hybrid structures, including 5-fluoro-1H-indole derivatives, has shown promising anticancer properties. Kryshchyshyn-Dylevych et al. (2021) synthesized novel hybrids and found that certain compounds exhibited significant cytotoxic action towards various cancer cell lines, suggesting potential as anticancer agents (Kryshchyshyn-Dylevych et al., 2021).

Photophysical Studies

Fluorinated indole derivatives, including 4-fluoro variants, have been studied fortheir photophysical properties. For instance, the absorption and fluorescence spectra of various indole-3-acetic acids, including 4- and 7-fluoro derivatives, have been compared to assess their potential in photophysical applications. These studies by Carić et al. (2004) revealed insights into their fluorescence quantum yields and spectral shifts, which are valuable for applications in bioimaging and molecular probes (Carić et al., 2004).

Fluorescent and Infrared Probes

Ester-derivatized indoles, including 4-fluoro variants, have been identified as effective fluorescent and infrared probes. Huang et al. (2018) conducted studies on several ester-derivatized indoles and found that they could serve as promising probes for studying local protein environments, thanks to their significant fluorescence properties and emission wavelengths (Huang et al., 2018).

Synthesis of Benzothiazinones

The synthesis of fluorine-containing benzothiazinones with indole substitutions, including 4-fluoro derivatives, has been explored for potential pharmaceutical applications. Nosova et al. (2019) synthesized new compounds with high yields, providing insights into the versatile nature of fluorinated indoles in medicinal chemistry (Nosova et al., 2019).

Neuroleptic Applications

4-Fluoro indole derivatives have also been studied for their neuroleptic-like activities. Welch et al. (1980) investigated a series of 4-aryltetrahydropyrrolo[3,4-b]indoles, including 7-fluoro variants, and found them to possess neuroleptic-like activity, suggesting potential in the treatment of neurological disorders (Welch et al., 1980).

Safety And Hazards

As with any chemical compound, handling “4-Fluoro-7-methyl-1H-indole” requires appropriate safety measures. The compound is classified under the GHS07 hazard class, with hazard statements including H302, H315, H319, and H335 .

Future Directions

Indole derivatives, including “4-Fluoro-7-methyl-1H-indole”, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may explore new synthesis methods, biological activities, and potential applications in drug discovery .

properties

IUPAC Name

4-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRUGMHWJZMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593517
Record name 4-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-methyl-1H-indole

CAS RN

313337-32-5
Record name 4-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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